molecular formula C17H20N2O4S B14953472 N-ethyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide

N-ethyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide

Katalognummer: B14953472
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: PZRQLFYBEPHJSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of an acetamide group attached to a phenoxy ring, which is further substituted with a phenylsulfamoyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate by reacting 2-methyl-4-(phenylsulfamoyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

    Acetamide Formation: The phenoxy intermediate is then reacted with ethylamine to form the final product, this compound. This reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The phenoxy ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted phenoxy derivatives.

Wirkmechanismus

The mechanism of action of N-ethyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfamoyl group is believed to play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-ethyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide is unique due to the presence of the ethyl group on the acetamide moiety, which can influence its pharmacokinetic properties and enhance its biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C17H20N2O4S

Molekulargewicht

348.4 g/mol

IUPAC-Name

N-ethyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide

InChI

InChI=1S/C17H20N2O4S/c1-3-18-17(20)12-23-16-10-9-15(11-13(16)2)24(21,22)19-14-7-5-4-6-8-14/h4-11,19H,3,12H2,1-2H3,(H,18,20)

InChI-Schlüssel

PZRQLFYBEPHJSL-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.